N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
“N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide”, also known as compound 870, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various scientific fields1. It has a molecular weight of 301.3461.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O32. However, the detailed molecular structure is not available in the sources I found.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found.Scientific Research Applications
Polyamine Analogues in Antitumor Research
Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, have been studied for their antitumor properties. These compounds demonstrate cytotoxic activity in phenotype-specific manners. Research suggests that the cytotoxicity of these analogues may be partly due to oxidative stress from hydrogen peroxide production via the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase pathway, indicating potential applications in cancer treatment (Ha et al., 1997).
Cyclopropyl Compounds in Neuroprotection
Cyclopropyl-containing compounds have shown potential in neuroprotective research. For instance, mangiferin protects against 1-methyl-4-phenylpyridinium toxicity mediated by oxidative stress in N2A cells, which is relevant for Parkinson's disease research (Amazzal et al., 2007). This highlights the utility of cyclopropyl and related compounds in studying neurodegenerative diseases.
Cyclopropyl Derivatives as Synthetic Precursors
Doubly activated cyclopropanes have been utilized as synthetic precursors for the preparation of dihydropyrroles and pyrroles, showcasing the value of cyclopropyl derivatives in synthetic organic chemistry for creating complex heterocyclic structures (Wurz & Charette, 2005).
Radical Ring Opening of Cyclopropyl Compounds
The autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions has been investigated, revealing novel oxygen adducts. This research offers insights into the reactivity of cyclopropyl compounds and their potential applications in medicinal chemistry and drug design (Wimalasena et al., 2001).
Antibacterial, Antifungal, and Antitumor Potential
Spiro[pyrrolidin-2,3′-oxindoles] synthesized from exo-selective 1,3-dipolar cycloaddition reaction have been explored for their antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting broad applications in the development of new therapeutic agents (Haddad et al., 2015).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
The future directions of research and applications involving this compound are not specified in the sources I found.
properties
IUPAC Name |
N-cyclopropyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-12(9-13(10)19-8-2-3-14(19)20)18-16(22)15(21)17-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVVTWERTZOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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